N-(3-METHOXYPHENYL)-N'-{6-OXO-4-[(PYRIDIN-2-YLSULFANYL)METHYL]-1,6-DIHYDROPYRIMIDIN-2-YL}GUANIDINE
Description
N-(3-METHOXYPHENYL)-N’-{6-OXO-4-[(PYRIDIN-2-YLSULFANYL)METHYL]-1,6-DIHYDROPYRIMIDIN-2-YL}GUANIDINE is a complex organic compound that features a combination of methoxyphenyl, pyridinyl, and dihydropyrimidinyl groups
Properties
IUPAC Name |
1-(3-methoxyphenyl)-2-[6-oxo-4-(pyridin-2-ylsulfanylmethyl)-1H-pyrimidin-2-yl]guanidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2S/c1-26-14-6-4-5-12(9-14)21-17(19)24-18-22-13(10-15(25)23-18)11-27-16-7-2-3-8-20-16/h2-10H,11H2,1H3,(H4,19,21,22,23,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHFBKIAFQMJCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=NC2=NC(=CC(=O)N2)CSC3=CC=CC=N3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)N/C(=N/C2=NC(=CC(=O)N2)CSC3=CC=CC=N3)/N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-METHOXYPHENYL)-N’-{6-OXO-4-[(PYRIDIN-2-YLSULFANYL)METHYL]-1,6-DIHYDROPYRIMIDIN-2-YL}GUANIDINE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-methoxyphenylamine with a pyridinyl-substituted dihydropyrimidinone under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are used to facilitate the reaction .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Due to its structural complexity, it is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-(3-METHOXYPHENYL)-N’-{6-OXO-4-[(PYRIDIN-2-YLSULFANYL)METHYL]-1,6-DIHYDROPYRIMIDIN-2-YL}GUANIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved .
Comparison with Similar Compounds
N-(3-METHOXYPHENYL)-N’-{6-OXO-4-[(PYRIDIN-2-YLSULFANYL)METHYL]-1,6-DIHYDROPYRIMIDIN-2-YL}GUANIDINE can be compared with other similar compounds, such as:
N-(4-BROMO-PHENYL)-2-(PYRIDIN-2-YLSULFANYL)-ACETAMIDE: This compound shares the pyridinyl and phenyl moieties but differs in its substitution pattern and functional groups.
N-(3-CHLORO-4-METHYL-PHENYL)-2-(PYRIDIN-2-YLSULFANYL)-ACETAMIDE: Similar in structure but with different substituents on the phenyl ring, leading to different chemical and biological properties.
N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine: This compound has a similar methoxyphenyl group but includes additional heterocyclic rings, making it a potent inhibitor of specific pathways.
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